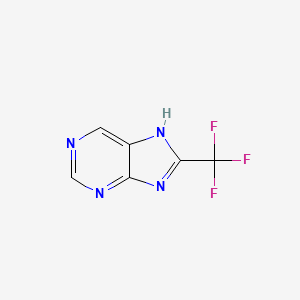

8-(trifluoromethyl)-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-3-1-10-2-11-4(3)13-5/h1-2H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGINUNRCDDYFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325652 | |

| Record name | 8-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-12-4 | |

| Record name | NSC515292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 8 Trifluoromethyl 7h Purine

Retrosynthetic Analysis and Precursor Design for the Purine (B94841) Core

The synthesis of 8-(trifluoromethyl)-7H-purine can be approached through two primary retrosynthetic disconnections. The most direct approach involves the late-stage trifluoromethylation of a pre-formed purine ring system. This strategy is advantageous as it allows for the modification of readily available purine precursors. A key consideration in this approach is the regioselectivity of the trifluoromethylation, as the purine ring possesses multiple reactive C-H bonds.

Alternatively, a convergent strategy involves the construction of the purine ring from a suitably functionalized pyrimidine (B1678525) precursor already bearing the trifluoromethyl group or a precursor to it. This method offers greater control over the final substitution pattern but often requires a more intricate multi-step synthesis of the pyrimidine starting material. google.com

For the late-stage trifluoromethylation approach, suitable precursors include 7H-purine itself or purines bearing a leaving group, such as a halogen, at the C8 position. The design of these precursors often involves protecting groups on the purine nitrogens to enhance solubility and control reactivity.

In the convergent synthesis, a key precursor is a 4,5-diaminopyrimidine (B145471). The trifluoromethyl group can be introduced at the equivalent of the future C8 position of the purine by selecting a pyrimidine precursor that will ultimately be cyclized with a C1-electrophile. For instance, a pyrimidine with an amino group and a trifluoroacetylamino group at adjacent positions can be a viable precursor. researchgate.net

Direct and Indirect Trifluoromethylation at the C8 Position

The introduction of the trifluoromethyl group at the C8 position of the purine nucleus is a critical step and can be achieved through various modern synthetic methods. These can be broadly categorized into transition-metal-catalyzed reactions, radical-mediated processes, and the use of electrophilic or nucleophilic trifluoromethylating reagents.

Transition-Metal-Catalyzed Trifluoromethylation Reactions

Transition-metal catalysis offers a powerful toolkit for the direct C-H trifluoromethylation of heterocycles. nih.govnih.gov Palladium-catalyzed reactions, for example, have been employed for the ortho-trifluoromethylthiolation of 6-arylpurines. nih.gov While direct C-H trifluoromethylation of the parent purine at C8 can be challenging, the use of directing groups can facilitate this transformation.

A common strategy involves the use of a pre-functionalized purine, such as an 8-halopurine. Copper-mediated reactions have proven effective in this regard. For instance, the reaction of an 8-iodopurine derivative with a trifluoromethyl-copper complex, generated in situ, can yield the desired 8-(trifluoromethyl)purine. nih.govresearchgate.net This method, while effective, can be operationally demanding. nih.gov More recent developments have focused on the use of more convenient trifluoromethyl sources and catalytic systems. beilstein-journals.org

Radical-Mediated Trifluoromethylation Protocols

Radical trifluoromethylation has emerged as a highly effective and practical method for the C-H functionalization of heterocycles. researchgate.net These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a stable precursor, which then attacks the electron-deficient C8 position of the purine ring.

A widely used and inexpensive source for generating the •CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent. researchgate.netpnas.org The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP). researchgate.net Another effective reagent is (CF₃SO₂)₂Zn, which has been successfully used for the trifluoromethylation of purine nucleosides, achieving high yields at the C8 position of protected guanosine (B1672433). nih.govacs.orgnih.govacs.org The reaction conditions for these radical trifluoromethylations often require careful optimization of solvents and temperature to maximize yield and selectivity. nih.govacs.org For instance, solvent mixtures like DMSO/10% AcOH have been shown to be effective. acs.org

Photoredox catalysis provides a mild and efficient alternative for generating trifluoromethyl radicals from sources like trifluoroacetic anhydride (B1165640), enabling the trifluoromethylation of a broad range of arenes and heteroarenes. nih.gov

Electrophilic and Nucleophilic Trifluoromethylation Reagents

The direct use of electrophilic or nucleophilic trifluoromethylating agents offers another avenue for the synthesis of 8-(trifluoromethyl)purine. nih.gov Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents) and S-(trifluoromethyl)thiophenium salts (e.g., Umemoto reagents), are capable of reacting with electron-rich heterocycles. beilstein-journals.orgresearchgate.net However, the direct electrophilic trifluoromethylation of the relatively electron-deficient purine ring can be challenging.

Nucleophilic trifluoromethylation typically requires the presence of an electrophilic center on the purine ring. This can be achieved by using a purine derivative with a good leaving group at the C8 position. The reaction of such a precursor with a nucleophilic trifluoromethyl source, like Ruppert-Prakash reagent (TMSCF₃), often in the presence of a fluoride (B91410) source, can lead to the desired product.

Purine Ring Formation and Cyclization Strategies

The construction of the purine ring system is a fundamental aspect of purine synthesis. lecturio.comwikipedia.org In the context of this compound, this often involves the cyclization of a substituted pyrimidine precursor. google.com A common and effective method is the Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile. rsc.org

To synthesize this compound via this route, a 4,5-diaminopyrimidine can be reacted with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride or trifluoroacetyl chloride. The initial step is the acylation of one of the amino groups to form a 4-amino-5-(trifluoroacetylamino)pyrimidine. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the imidazole (B134444) ring, yielding the 8-(trifluoromethyl)purine core. researchgate.net

The choice of substituents on the pyrimidine ring can influence the cyclization efficiency and the properties of the final purine product. For instance, starting with 4,5,6-triaminopyrimidine and cyclizing with a suitable agent can lead to a variety of substituted purines. google.com Microwave-assisted ring closure reactions have also been shown to be an efficient method for the formation of the imidazole ring in xanthine (B1682287) derivatives, a class of purines, potentially shortening reaction times and improving yields. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are often tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

In radical trifluoromethylation reactions, the concentration of the radical initiator and the rate of its addition can be critical. For example, in the trifluoromethylation of guanosine derivatives using (CF₃SO₂)₂Zn and t-BuOOH, higher yields were obtained in a DMSO/AcOH solvent system at low temperatures. nih.govacs.org Increasing the concentration of acetic acid was found to be detrimental to the yield. nih.govacs.org

For transition-metal-catalyzed cross-coupling reactions to introduce the trifluoromethyl group, the choice of ligand, base, and solvent system is crucial for achieving high catalytic activity and selectivity. avcr.cz Similarly, in purine ring formation via cyclization, the reaction temperature and the choice of condensing agent can significantly impact the outcome. nih.gov

The use of protecting groups on the purine or pyrimidine precursors is another important aspect of optimization. Protecting groups can enhance solubility, prevent unwanted side reactions, and direct the regioselectivity of the trifluoromethylation step. nih.gov For instance, acetyl-protected guanosine showed excellent yields in radical trifluoromethylation. nih.govacs.org Subsequent deprotection steps must also be optimized to avoid degradation of the final product.

The following table summarizes the optimization of the radical trifluoromethylation of guanosine, a related purine nucleoside, which provides insights into conditions that could be adapted for the synthesis of this compound.

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | DMSO | 72 | rt | 5 |

| 2 | DMSO | 24 | 60 | 7 |

| 3 | DCM/water (1/1) | 72 | rt | 0 |

| 4 | DMSO/water (1/1) | 72 | rt | 20 |

| 5 | DMSO/10% AcOH (1/1) | 72 | rt | 25 |

| 6 | DMSO/10% AcOH (1/1) | 72 | 0 to rt | 40 |

| Data derived from studies on guanosine trifluoromethylation. nih.govacs.org |

This data highlights that a mixture of DMSO and aqueous acetic acid at controlled temperatures provides the most favorable outcome for this specific transformation. nih.govacs.org Such systematic optimization is essential for developing a robust and high-yielding synthesis of this compound.

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of 8-substituted purines, such as the Traube synthesis, often rely on the cyclization of a substituted pyrimidine-4,5-diamine with a suitable one-carbon synthon. thieme-connect.de For 8-(trifluoromethyl)purines, this has been achieved by cyclizing a pyrimidine-4,5-diamine with trifluoroacetic acid or its anhydride. thieme-connect.dethieme-connect.de While effective, these methods can require harsh reaction conditions, such as high temperatures. thieme-connect.de Modern synthetic chemistry has sought to develop more efficient, sustainable, and milder alternatives.

A significant advancement has been the development of direct C-H trifluoromethylation methods, which avoid the need for pre-functionalized purine precursors (e.g., 8-halo-purines). These reactions typically proceed via a radical mechanism, where a trifluoromethyl radical is generated and attacks the electron-rich C8 position of the purine ring.

One prominent approach utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, as a CF₃ radical precursor, often in the presence of an oxidant like tert-butyl hydroperoxide. researchgate.netnih.gov A more recent development involves the use of bis(trifluoromethanesulfonyl)zinc, [(CF₃SO₂)₂Zn], a reagent reported by Baran, for the C-H trifluoromethylation of various heterocycles, including purine derivatives. nih.govacs.org These radical-based methods offer the advantage of direct functionalization under relatively mild conditions. nih.govacs.org Research has focused on optimizing these protocols for various purine substrates, including protected nucleosides and nucleotides, to improve yields and selectivity. nih.govacs.org

The following table summarizes and compares key findings from studies on novel trifluoromethylation reagents for purine scaffolds.

| Reagent/System | Substrate Example | Reaction Conditions | Yield | Reference |

| (CF₃SO₂)₂Zn / t-BuOOH | Guanosine (protected) | AcOH/DMSO, low temperature | up to 95% | nih.govacs.org |

| (CF₃SO₂)₂Zn / t-BuOOH | Guanosine 5'-monophosphate (GMP) | AcOH/DMSO, low temperature | 35% | nih.govacs.org |

| (CF₃SO₂)₂Zn / t-BuOOH | Guanosine 5'-diphosphate (GDP) | AcOH/DMSO, low temperature | 25% | nih.govacs.org |

| CF₃SO₂Na / t-BuOOH | Deoxyguanosine | Mild conditions | Moderate | researchgate.netnih.gov |

| CF₃-Copper Complex | 8-Halogenated Purine Riboside | Multi-step, operationally demanding | Moderate | researchgate.netnih.gov |

This table presents a selection of data to illustrate the performance of different trifluoromethylation methods.

In the quest for greener synthetic processes, electrochemical methods have emerged as a powerful and sustainable alternative. Anodic trifluoromethylation in a continuous flow microreactor represents a state-of-the-art approach. rsc.org This technique involves the electrochemical oxidation of a trifluoromethyl source, such as sodium triflinate, to generate CF₃ radicals directly at the anode. rsc.org These radicals then react with the purine substrate. This method circumvents the need for chemical oxidants and transition metal catalysts, reducing waste and potential contamination. rsc.org The use of flow chemistry further enhances the sustainability and efficiency of the process. rsc.org

Scale-Up Considerations for Industrial Application

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure efficiency, consistency, and process robustness. For this compound, moving beyond bench-scale synthesis involves addressing challenges related to reaction efficiency, process control, and sustainability.

A primary consideration is the choice of synthetic route. Multi-step syntheses that are operationally complex or provide moderate yields are generally less favorable for large-scale production. researchgate.netnih.gov Routes involving direct C-H functionalization are attractive as they are more atom-economical and reduce the number of synthetic steps and associated waste streams. nih.govacs.org

Process intensification through continuous flow chemistry is a key strategy for scaling up the synthesis of fine chemicals. rsc.org Unlike traditional batch reactors, flow reactors offer superior control over critical process parameters such as temperature, pressure, mixing, and residence time. This precise control minimizes the formation of byproducts, can lead to higher yields, and ensures consistent product quality from batch to batch. The improved heat transfer in microreactors is particularly advantageous for managing highly exothermic reactions, a common feature of many trifluoromethylation processes.

The development of automated flow reactor systems, sometimes integrated with machine learning algorithms, represents a significant advance in process optimization. rsc.org These systems can rapidly screen a wide range of reaction parameters to identify the optimal conditions for maximizing yield and minimizing impurities, drastically reducing the time required for process development. rsc.org

The following table outlines key parameters that are typically optimized in a flow reactor setup for a reaction like anodic trifluoromethylation.

| Parameter | Influence on Reaction | Rationale for Optimization |

| Flow Rate | Affects residence time of reactants in the reactor. | Shorter residence times can prevent product degradation, while longer times may be needed for complete conversion. |

| Current/Voltage | Controls the rate of electrochemical radical generation. | Must be optimized to match the rate of the chemical reaction, avoiding side reactions or incomplete conversion. |

| Reactant Concentration | Impacts reaction kinetics and product throughput. | Higher concentrations can increase throughput but may lead to solubility issues or increased side reactions. |

| Temperature | Influences reaction rate and selectivity. | Precise temperature control is crucial for managing exothermic events and preventing byproduct formation. |

| Electrode Material | Affects the efficiency of the electrochemical step and can be prone to fouling. | Selection of robust materials and strategies to mitigate fouling (e.g., 3D-printed electrodes) are critical for long-term operation. rsc.org |

This table illustrates critical parameters for the scale-up of electrochemical syntheses in continuous flow systems.

Finally, the selection of reagents and the management of waste streams are critical for sustainable industrial-scale synthesis. Moving from stoichiometric reagents, such as older CF₃-copper complexes, to catalytic systems or reagent-free electrochemical methods significantly improves the environmental footprint of the process. researchgate.netnih.govrsc.org The ability to perform reactions in greener solvents and to minimize downstream purification steps are also vital considerations for the development of a truly sustainable industrial process for this compound.

Advanced Spectroscopic and Structural Elucidation of 8 Trifluoromethyl 7h Purine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For trifluoromethylated purine (B94841) derivatives, techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument are commonly employed. d-nb.infoacs.org

While direct HRMS data for 8-(trifluoromethyl)-7H-purine is not extensively reported in publicly available literature, the analysis of closely related compounds provides a clear indication of the expected results. For instance, the HRMS (ESI) analysis of 1,3,7-trimethyl-8-(trifluoromethyl)-7H-purine-2,6-dione, a derivative, would be expected to yield a protonated molecule [M+H]⁺ with a calculated mass that can be experimentally verified to within a few parts per million (ppm). d-nb.info The theoretical monoisotopic mass of this compound (C₆H₃F₃N₄) is 188.0310 g/mol . An HRMS experiment would aim to measure this mass with high precision, confirming the molecular formula C₆H₃F₃N₄.

Table 1: Representative HRMS Data for a Related Trifluoromethylated Purine Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2-Methyl-3-(trifluoromethyl)-1H-indole | [M+H]⁺ | 200.0680 | 200.0686 | d-nb.info |

This table showcases typical HRMS data for a related heterocyclic compound, demonstrating the high accuracy of the technique.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. At present, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases.

However, the crystal structures of several related purine derivatives have been elucidated, which can provide valuable predictive information. For example, the crystal structure of 7- and 9-(hexafluoroisopropyl)purine reveals specific intermolecular hydrogen bonding patterns and the influence of the fluorinated substituent on the crystal packing. beilstein-journals.org Similarly, the structure of 1,3-dimethyl-8-(trifluoromethyl)-3,7-dihydro-1H-purine-2,6-dione has been determined, offering a model for the geometry of the trifluoromethylated pyrimidine-fused imidazole (B134444) ring system. acs.org In a hypothetical crystal structure of this compound, one would anticipate the presence of intermolecular hydrogen bonds involving the purine nitrogen atoms (N-H···N) and potentially weak interactions involving the fluorine atoms of the trifluoromethyl group.

Table 2: Crystallographic Data for a Related Purine Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 7a (7-(hexafluoroisopropyl)purine) | Monoclinic | P2₁/n | N-H···N hydrogen bonds | beilstein-journals.org |

This table presents crystallographic information for a related fluorinated purine, illustrating the types of data obtained from X-ray crystallography.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for probing the electronic structure and transitions of a molecule. The introduction of a trifluoromethyl group at the C8 position of the purine ring is expected to influence its electronic properties.

Studies on the UV-absorption spectra of 8-trifluoromethylguanine, a closely related analog, show that the trifluoromethyl group impacts the pKa values and the tautomeric equilibrium in solution compared to its methyl-substituted counterpart. researchgate.net The UV spectrum of this compound in a neutral aqueous solution is expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the purine chromophore. The exact position and intensity of these bands will be modulated by the electron-withdrawing nature of the CF₃ group.

The fluorescence properties of purine derivatives are highly sensitive to their structure and environment. mdpi.com While many natural purines are weakly fluorescent, the introduction of certain substituents can enhance emission. nih.gov For instance, some 8-azapurines exhibit significant fluorescence. mdpi.com The fluorescence of this compound has not been explicitly detailed. However, based on related compounds, it is plausible that it may exhibit weak to moderate fluorescence, with the emission wavelength and quantum yield being dependent on the solvent polarity and pH. The electron-withdrawing trifluoromethyl group could potentially influence the energy of the excited state and the rates of radiative and non-radiative decay pathways.

Table 3: Spectroscopic Data for a Related Purine Analog

| Compound | Solvent | λmax (nm) | Emission λmax (nm) | Reference |

| 8-Azaxanthine (neutral form) | Water (acidified) | ~280 | 420 | mdpi.com |

| CF3thG (emissive guanosine (B1672433) analog) | Dioxane | 342 | 433 | nih.gov |

This table provides examples of absorption and emission maxima for related purine analogs, highlighting the influence of structural modifications and the environment on their spectroscopic properties.

Reactivity and Chemical Transformations of 8 Trifluoromethyl 7h Purine

Electrophilic Aromatic Substitution Reactions on the Purine (B94841) Ring System

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the purine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron-poor nature makes it generally resistant to attack by electrophiles researchgate.netwikipedia.org.

The introduction of an 8-trifluoromethyl group further deactivates the purine ring towards electrophilic attack. The -CF₃ group is one of the strongest electron-withdrawing groups, and its presence at the C8 position significantly reduces the electron density across the entire heterocyclic system. This deactivation effect is exemplified by the observed decrease in the nucleophilicity of the neighboring N7 nitrogen in 8-trifluoromethylguanosine acs.org. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, which are common for many aromatic compounds, are not favored and are generally not observed on the 8-(trifluoromethyl)-7H-purine core under standard conditions wikipedia.orgwikipedia.org.

Nucleophilic Substitution Reactions and Amination at Purine Positions

Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for electron-deficient aromatic and heteroaromatic systems, particularly when a good leaving group is present wikipedia.orglibretexts.org. While this compound itself does not possess a suitable leaving group at other positions, its halogenated derivatives, such as 6-chloro-8-(trifluoromethyl)purine, are highly susceptible to this type of reaction.

The strongly electron-withdrawing nature of the 8-trifluoromethyl group plays a crucial role in activating the purine ring for nucleophilic attack, especially at the C2 and C6 positions wikipedia.org. It stabilizes the negative charge in the intermediate Meisenheimer complex that forms during the reaction, thereby lowering the activation energy for the substitution libretexts.orglibretexts.org.

A key example of this reactivity is amination, where an amine displaces a halide on the purine ring. This reaction is a valuable method for synthesizing substituted purine derivatives.

Reaction Scheme for Nucleophilic Amination:

> Figure 1: General scheme for the nucleophilic aromatic substitution (amination) at the C6 position of a 9-substituted-6-chloro-8-(trifluoromethyl)purine.

The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the electronic stabilization provided by the -CF₃ group libretexts.org. This method provides a direct route to various 6-amino-8-(trifluoromethyl)purine derivatives, which are of interest in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For these reactions to occur on the 8-(trifluoromethyl)purine scaffold, a halogen (or pseudohalide like triflate) is typically required at the position of coupling (e.g., C2 or C6) to act as the electrophilic partner scispace.com. The trifluoromethyl group at C8 influences the reactivity of these halogenated derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base organic-chemistry.orglibretexts.org. This reaction is widely used to form biaryl structures. A hypothetical Suzuki coupling involving 6-chloro-8-(trifluoromethyl)purine would proceed as follows, with the electron-withdrawing -CF₃ group potentially facilitating the initial oxidative addition step.

| Reaction Component | Example Reagent/Condition | Role |

| Substrate | 6-Chloro-8-(trifluoromethyl)purine | Electrophilic Partner |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DME | Reaction Medium |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This method is invaluable for synthesizing alkynylated purines. A 6-iodo or 6-bromo-8-(trifluoromethyl)purine derivative would be a suitable substrate for this transformation vinhuni.edu.vn.

| Reaction Component | Example Reagent/Condition | Role |

| Substrate | 6-Iodo-8-(trifluoromethyl)purine | Electrophilic Partner |

| Coupling Partner | Terminal Alkyne (R-C≡CH) | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Palladium(0) source |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Base and Solvent |

| Solvent | THF, DMF | Reaction Medium |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds wikipedia.orgorganic-chemistry.org. It is a versatile alternative to classical nucleophilic substitution for synthesizing arylamines and offers broader substrate scope and milder reaction conditions researchgate.netyoutube.com. A halo-derivative of 8-(trifluoromethyl)purine can be coupled with a wide range of primary or secondary amines using this methodology.

| Reaction Component | Example Reagent/Condition | Role |

| Substrate | 6-Bromo-8-(trifluoromethyl)purine | Electrophilic Partner |

| Coupling Partner | Primary/Secondary Amine (R¹R²NH) | Nucleophilic Partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) source |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the Pd catalyst |

| Base | NaOt-Bu, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction Medium |

Oxidation and Reduction Reactions of the Purine Heterocycle

Reduction Reactions: The electron-deficient nature of the 8-(trifluoromethyl)purine ring makes it susceptible to reduction. Research has shown that 8-trifluoromethylpurine can undergo catalytic hydrogenation rsc.org. This reaction selectively reduces the pyrimidine (B1678525) portion of the purine core.

When 8-trifluoromethylpurine is subjected to catalytic hydrogenation over palladium on carbon, it is converted exclusively to 1,6-dihydro-8-trifluoromethylpurine rsc.org. This indicates a specific mode of reduction for this heterocycle. The resulting dihydropurine derivatives are noted for their unusual stability rsc.org.

| Starting Material | Catalyst | Product | Reference |

| 8-Trifluoromethylpurine | Pd/C | 1,6-Dihydro-8-trifluoromethylpurine | rsc.org |

| 9-Methyl-8-trifluoromethylpurine | Pd/C | 1,6-Dihydro-9-methyl-8-trifluoromethylpurine and 7,8-Dihydro-9-methyl-8-trifluoromethylpurine (2:1 mixture) | rsc.org |

Oxidation Reactions: The purine ring, particularly the guanine (B1146940) base in DNA, is susceptible to one-electron oxidation reactions, often leading to the formation of 8-oxo-7,8-dihydroguanine nih.gov. This suggests that the purine core can be oxidized, typically at the C8 position. However, in this compound, the C8 position is already occupied by a highly stable and electron-withdrawing group. While the purine ring system can be oxidized under certain conditions, specific studies detailing the oxidation products of this compound are not widely documented. The strong deactivation by the -CF₃ group would likely make the ring more resistant to oxidation compared to unsubstituted or electron-rich purines.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is known for its exceptional stability, which is a primary reason for its widespread use in medicinal chemistry and materials science.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to chemical cleavage. Direct defluorination of a -CF₃ group on an aromatic ring is a challenging transformation that requires harsh conditions or specialized reagents researchgate.net.

While methods for the selective mono-defluorination of aromatic -CF₃ groups and palladium-catalyzed defluorination of α-trifluoromethyl ketones have been developed for other systems, these transformations have not been specifically reported for this compound researchgate.netrsc.org. It is generally understood that under most synthetic conditions, the trifluoromethyl group on the purine ring remains intact. An addition-elimination based mechanism has been proposed for the defluorination of 8-fluoropurine nucleosides, but this applies to a single C-F bond rather than the more robust C-CF₃ group researchgate.net.

The high stability of the trifluoromethyl group is a direct consequence of the strength of the C-F bonds. The high bond dissociation energy of the C-F bond confers excellent thermal stability to trifluoromethylated compounds researchgate.net. Therefore, this compound is expected to be a thermally robust molecule, capable of withstanding elevated temperatures without decomposition of the -CF₃ group.

Similarly, the trifluoromethyl group is generally considered to be photochemically stable. Its resistance to degradation by UV light is a known property that contributes to the durability of many fluorinated materials researchgate.net. While specific photochemical studies on this compound are scarce, the inherent stability of the C-CF₃ moiety suggests it would not be a labile group under photochemical stress.

Acid-Base Properties and Prototropic Equilibria of this compound

The introduction of a trifluoromethyl (-CF₃) group at the C8 position of the purine ring significantly influences its electronic properties, which in turn dictates its acid-base behavior and the delicate balance of its prototropic equilibria. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which has profound effects on the pKa values and the stability of various tautomeric forms of the molecule.

Acid-Base Properties

Purine itself is an amphoteric molecule, meaning it can act as both a weak acid and a weak base. It has a pKa of 8.93 for the dissociation of a proton from the imidazole (B134444) ring (acidic character) and a pKa of 2.39 for the protonation of a nitrogen atom (basic character) wikipedia.org. The presence of the electron-withdrawing -CF₃ group at the C8 position is expected to increase the acidity of the purine ring system, resulting in a lower pKa for deprotonation compared to the parent purine. This is because the -CF₃ group helps to stabilize the resulting anion by inductively withdrawing electron density.

| Property | Unsubstituted Purine | Expected for this compound |

| Acidic pKa | 8.93 | < 8.93 |

| Basic pKa | 2.39 | < 2.39 |

This table presents the known pKa values for unsubstituted purine wikipedia.org and the expected trend for this compound based on the electron-withdrawing nature of the trifluoromethyl group.

Prototropic Equilibria

Prototropic tautomerism is a fundamental characteristic of the purine ring system, where a proton can migrate between different nitrogen atoms, leading to the existence of various tautomeric forms mdpi.comacs.org. For the parent purine, the N7H and N9H tautomers are the most stable and predominant forms in solution wikipedia.org.

The substitution at the C8 position with a trifluoromethyl group can influence the relative stabilities of these tautomers. The strong inductive effect of the -CF₃ group can alter the electron distribution within the purine ring, thereby affecting the proton affinity of the different nitrogen atoms. Computational studies on substituted purines have shown that the position of the substituent has a significant impact on the electronic structure and stability of the tautomers acs.orgnih.gov.

For this compound, the principal tautomeric forms to consider are the N7H and N9H tautomers. The equilibrium between these two forms is a key aspect of its chemistry.

7H-tautomer: this compound

9H-tautomer: 8-(trifluoromethyl)-9H-purine

Computational and Theoretical Investigations of 8 Trifluoromethyl 7h Purine

Quantum Chemical Calculations for Geometric and Electronic Structure

To elucidate the fundamental properties of 8-(trifluoromethyl)-7H-purine, a series of quantum chemical calculations would be necessary. These calculations provide insights into the molecule's three-dimensional shape, electron distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule, known as the optimized geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Hypothetical Data Table for Optimized Geometry of this compound (Example)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | Data not available |

| C8-C(F3) | Data not available | |

| Bond Angle (°) | C5-C6-N1 | Data not available |

| N7-C8-N9 | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Hypothetical Data Table for FMO Analysis of this compound (Example)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how the molecule will interact with other chemical species.

Spectroscopic Parameter Prediction and Validation

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule. Comparing these predicted values with experimental spectra is a crucial step in confirming the molecular structure.

Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound (Example)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (e.g., at N7) | Data not available |

| C2 | Data not available |

| C8 | Data not available |

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its IR and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

Hypothetical Data Table for Calculated Vibrational Frequencies of this compound (Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

Insufficient Information Available for In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational and theoretical research focused solely on the chemical compound this compound. While studies on related trifluoromethylated purine (B94841) derivatives exist, particularly in the context of their synthesis and application as 19F NMR probes, detailed computational investigations as specified in the requested article outline are not readily found in the public domain.

The available research touches upon the synthesis of compounds like 8-trifluoromethylguanosine and 8-trifluoromethyladenosine, which are derivatives of the core this compound structure. These studies primarily focus on their chemical preparation and utility in biochemical assays, rather than a fundamental computational analysis of the parent compound. General principles of purine chemistry suggest that the introduction of a strong electron-withdrawing group like the trifluoromethyl moiety at the C8 position would significantly influence the electronic properties of the purine ring system. However, without specific computational studies, any discussion on conformational analysis, tautomeric equilibria, reaction mechanisms, or molecular dynamics would be purely speculative.

Due to the lack of published research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline, including data tables with detailed research findings. The necessary computational and theoretical investigations into this compound have not been sufficiently documented in the accessible scientific literature to fulfill the request.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate the outlined sections on conformational analysis, tautomeric equilibria, reaction mechanism elucidation, and molecular dynamics simulations for this compound.

Functionalization and Derivatization Strategies for 8 Trifluoromethyl 7h Purine

Regioselective Functionalization at Nitrogen Atoms (N1, N3, N7, N9)

The purine (B94841) ring contains four nitrogen atoms, but functionalization typically occurs at the imidazole (B134444) (N7 and N9) and pyrimidine (B1678525) (N1 and N3) nitrogens, with N7 and N9 being the most common sites for alkylation and arylation. The regioselectivity of these reactions is a critical aspect of purine chemistry.

N-Alkylation: Direct alkylation of purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. researchgate.netnih.gov The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the temperature. Generally, the N9-alkylated purine is the thermodynamically more stable product and is often the major isomer formed. researchgate.netub.edu In contrast, kinetic control can sometimes favor the N7 isomer. Microwave-assisted reactions have been shown to improve regioselectivity towards the N9 position and significantly reduce reaction times. ub.edu

For 8-(trifluoromethyl)-7H-purine, the strong electron-withdrawing CF3 group at the C8 position is expected to decrease the electron density of the entire purine ring system, and in particular, reduce the nucleophilicity of the adjacent imidazole nitrogens, N7 and N9. This deactivation can make N-alkylation more challenging compared to unsubstituted purines. While specific studies on the N-alkylation of this compound are limited, general principles suggest that a careful optimization of reaction conditions would be necessary to achieve high yields and control regioselectivity. The choice of a strong base and a polar aprotic solvent like DMF is a common starting point for such reactions. mdpi.com

Table 1: General Conditions for N-Alkylation of Purines

| Alkylating Agent | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Alkyl Halide | K2CO3, Cs2CO3 | DMF, Acetonitrile | Mixture of N7/N9 isomers | nih.govmdpi.com |

| Alkyl Halide | Tetrabutylammonium hydroxide | Acetonitrile (Microwave) | Predominantly N9 isomer | ub.edu |

N-Arylation: Copper-catalyzed N-arylation reactions provide an effective method for introducing aryl groups onto the purine scaffold. These reactions can be directed to either the N7 or N9 position depending on the specific purine substrate and reaction conditions. For many purine derivatives, Cu(I)-catalyzed reactions with aryl halides in the presence of a suitable ligand, such as a phenanthroline derivative, proceed with high selectivity for the N9 position. researchgate.net Steric hindrance around the N9 position can, in some cases, direct the arylation to the N7 position. researchgate.net The electronic impact of the 8-trifluoromethyl group would likely necessitate careful selection of the catalytic system to achieve efficient N-arylation.

Introduction of Diverse Functional Groups at C2, C6, and C8 Positions

Functionalization of the carbon atoms of the purine ring is crucial for expanding the structural diversity of its derivatives. The presence of the 8-trifluoromethyl group is typically achieved through the cyclization of a suitably functionalized pyrimidine precursor rather than by direct trifluoromethylation of a pre-formed purine, although methods for direct C8 trifluoromethylation of purine nucleosides have been developed. nih.govresearchgate.net

Functionalization via Halogenated Intermediates: A common strategy for introducing diversity at the C2 and C6 positions involves the use of halogenated purine intermediates, such as 2,6-dichloro-8-(trifluoromethyl)purine. The chlorine atoms at these positions are susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles. The reactivity of the C6 position is generally higher than that of the C2 position towards nucleophilic attack. rsc.org This differential reactivity allows for sequential and regioselective substitution.

For instance, treatment of a 2,6-dichloropurine (B15474) derivative with an amine or an alkoxide at moderate temperatures typically results in substitution at the C6 position. Subsequent reaction with a different nucleophile, often under more forcing conditions, can then achieve substitution at the C2 position.

Table 2: Nucleophilic Aromatic Substitution on Dichloropurines

| Nucleophile | Position of Initial Substitution | General Conditions |

|---|---|---|

| Amines | C6 | Room temperature to moderate heating |

| Alkoxides | C6 | Room temperature |

| Thiols | C6 | Base (e.g., K2CO3) |

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds at the C2, C6, and C8 positions of the purine ring, starting from the corresponding halopurines. scispace.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkenyl groups. The regioselectivity of these reactions on di- or tri-halogenated purines is well-established, with the order of reactivity often being C6 > C8 > C2 for chloro- and bromopurines. rsc.org

Synthesis of Substituted this compound Analogues

The synthesis of a diverse library of this compound analogues generally relies on a convergent synthetic approach. This typically involves the construction of the purine ring system from appropriately substituted pyrimidine and imidazole precursors.

A common route begins with a 4,5-diaminopyrimidine (B145471). The choice of substituents at the 2- and 6-positions of the pyrimidine ring dictates the final substitution pattern of the purine. To introduce the 8-trifluoromethyl group, the 4,5-diaminopyrimidine is cyclized with a reagent that provides the CF3-substituted C8 carbon. Trifluoroacetic acid or its derivatives are commonly used for this purpose.

General Synthetic Scheme for 8-(Trifluoromethyl)purine Analogues:

Start with a substituted pyrimidine: A 2,6-disubstituted-4,5-diaminopyrimidine is a key starting material. The substituents at positions 2 and 6 can be varied (e.g., H, Cl, NH2, OR).

Imidazole ring formation: The pyrimidine is cyclized with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form the imidazole ring, thereby installing the 8-trifluoromethyl group.

Further functionalization: If the initial purine contains reactive groups like chlorine atoms at C2 or C6, these can be further elaborated through nucleophilic substitution or cross-coupling reactions as described in section 5.2.

N-alkylation/arylation: The final step often involves the regioselective introduction of substituents at the N9 or N7 positions, as detailed in section 5.1.

This modular approach allows for the systematic variation of substituents at multiple positions of the purine core, leading to a wide array of analogues.

Development of Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or instability. For purine analogues, several prodrug strategies have been explored, although specific examples for this compound are not extensively documented.

A common approach for purine-based drugs is to create ester or carbonate derivatives, particularly if the molecule has a hydroxyl group (e.g., on an N-alkyl side chain). These esters can be designed to be cleaved by ubiquitous esterase enzymes in the blood or tissues, releasing the active parent drug.

Another strategy involves creating prodrugs that target specific transporters in the gastrointestinal tract to improve oral absorption. For example, linking a purine analogue to a dipeptide moiety can facilitate uptake by the peptide transporter PepT1. nih.gov For this to be applicable to this compound, the parent molecule would first need to be functionalized with a suitable handle, such as a hydroxyl or amino group on an N9-substituent, to which the promoiety can be attached.

Table 3: Potential Prodrug Linkages for Functionalized 8-(Trifluoromethyl)purines

| Functional Group on Purine Analogue | Promoieties | Linkage | Cleavage Mechanism |

|---|---|---|---|

| Hydroxyl (-OH) | Amino acids, small carboxylic acids | Ester | Esterase-mediated hydrolysis |

| Hydroxyl (-OH) | Dipeptides | Ester | Esterase-mediated hydrolysis |

| Amino (-NH2) | Amino acids | Amide | Amidase-mediated hydrolysis |

Conjugation to Biomolecules or Solid Supports for Probe Development

The unique properties of the trifluoromethyl group, particularly its strong 19F NMR signal, make 8-(trifluoromethyl)purine derivatives attractive candidates for the development of molecular probes. ub.edunih.gov Conjugation of this purine core to biomolecules or immobilization on solid supports can be achieved by first introducing a reactive functional group onto the purine scaffold.

Conjugation to Biomolecules: To conjugate this compound to a biomolecule such as a peptide or an oligonucleotide, a linker with a terminal reactive group (e.g., carboxylic acid, amine, alkyne, or azide) is typically installed on the purine, most commonly via an N9-alkyl chain. Standard bioconjugation chemistries can then be employed:

Amide bond formation: A purine derivative with a carboxylic acid can be coupled to an amine on a peptide using coupling agents like HATU or EDC.

Click Chemistry: A purine bearing an alkyne or azide (B81097) can be efficiently and specifically linked to a biomolecule containing the complementary functional group via a copper-catalyzed or strain-promoted cycloaddition reaction.

These conjugates can be used to study biomolecular interactions, with the 19F NMR signal of the trifluoromethyl group serving as a sensitive reporter.

Immobilization on Solid Supports: For applications in high-throughput screening or affinity chromatography, 8-(trifluoromethyl)purine derivatives can be immobilized on solid supports such as agarose (B213101) beads or polymer resins. nih.gov Similar to bioconjugation, this requires a linker arm with a functional group that can react with the support material. For example, an N9-alkylamine derivative of the purine can be attached to a resin activated with N-hydroxysuccinimide (NHS) esters or epoxy groups. These immobilized derivatives can then be used as affinity ligands to isolate and study proteins that bind to the purine scaffold.

Exploration of Molecular Interactions and Bio Relevant Mechanisms of 8 Trifluoromethyl 7h Purine

In Silico Docking Studies with Biological Macromolecules

No specific in silico docking studies for 8-(trifluoromethyl)-7H-purine with enzymes such as xanthine (B1682287) oxidase or adenosine (B11128) deaminase, or other receptors, are documented in readily available scientific literature. In general, docking studies for other purine (B94841) derivatives have been conducted to predict their binding modes and affinities within the active sites of various proteins. These studies are instrumental in understanding potential interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the biological activity of these molecules. For instance, docking studies on other purine analogues have identified key amino acid residues involved in their binding to kinases and other enzymes.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Detailed Structure-Activity Relationship (SAR) studies focusing on this compound are not described in the available literature. SAR studies on related classes of compounds, such as other substituted purines, have shown that the introduction of a trifluoromethyl group can significantly influence biological activity. nih.gov This is often attributed to the high electronegativity and lipophilicity of the trifluoromethyl group, which can alter the electronic properties and binding interactions of the molecule with its target.

In Vitro Binding Affinity Measurements with Purine-Binding Proteins

There is no publicly available data from in vitro binding affinity measurements of this compound with specific purine-binding proteins. Such studies are crucial for quantifying the strength of the interaction between a ligand and its protein target and are typically performed using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Mechanistic Investigations of Enzyme Inhibition (e.g., xanthine oxidase, adenosine deaminase)

While the inhibitory potential of various purine derivatives against enzymes like xanthine oxidase and adenosine deaminase has been investigated, specific mechanistic studies for this compound are not found in the current body of scientific literature. For example, studies on other fluorinated purine and 1-deazapurine glycosides have suggested their potential as inhibitors of adenosine deaminase. researchgate.net The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, would need to be determined through kinetic enzyme assays.

Analysis of Ligand-Protein Interaction Profiles

A specific ligand-protein interaction profile for this compound is not available. The analysis of such profiles, often derived from X-ray crystallography or NMR spectroscopy, provides detailed insights into the specific molecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of a ligand to a protein. nih.gov The trifluoromethyl group, for instance, is known to participate in orthogonal multipolar interactions with protein backbones, which can contribute significantly to binding affinity. nih.gov

Cell-Free System Studies of Biochemical Pathways

No studies utilizing cell-free systems to investigate the effects of this compound on biochemical pathways have been reported in the accessible literature. Cell-free systems are valuable tools for studying the direct effects of a compound on specific enzymatic reactions or pathways without the complexities of a cellular environment.

Future Directions and Emerging Research Avenues for 8 Trifluoromethyl 7h Purine

Development of Advanced Catalytic Methods for Synthesis

The synthesis of 8-(trifluoromethyl)-7H-purine and its derivatives has traditionally relied on multi-step processes, often involving harsh conditions. Future research will likely focus on the development of more efficient and selective catalytic methods for its direct synthesis. A key area of exploration is the catalytic C-H trifluoromethylation of the purine (B94841) core. While radical-generating conditions have been used for the trifluoromethylation of purine nucleosides, the development of catalytic systems that can directly and regioselectively trifluoromethylate the C8-H bond of the parent purine heterocycle is a significant goal.

Recent advancements in catalysis, such as copper-catalyzed C-H trifluoromethylation of other nitrogen-containing heterocycles, provide a promising starting point. nih.gov These methods often exhibit high functional group tolerance and proceed under mild conditions. nih.gov Another emerging area is the use of photoredox catalysis. Visible light-induced direct alkylation of the purine C8–H bond with other substituents has been demonstrated, suggesting that a similar photocatalytic approach for trifluoromethylation could be developed. rsc.org The exploration of novel trifluoromethylating reagents in conjunction with various transition metal catalysts (e.g., palladium, copper, iron) will be crucial in achieving high efficiency and selectivity.

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis (e.g., Cu, Pd) | High selectivity, functional group tolerance | Catalyst and ligand design for C8-H activation |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Development of suitable photosensitizers and CF3 sources |

| Dual Catalysis | Synergistic activation for enhanced reactivity | Combining transition metal and photoredox catalysis |

Exploration of Novel Derivatization Pathways

The this compound scaffold serves as a valuable building block for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Future research will undoubtedly focus on exploring novel derivatization pathways to expand the chemical space around this core structure.

One promising avenue is the further functionalization of the purine ring system. For instance, selective halogenation at other positions of the purine core, followed by cross-coupling reactions, could introduce a wide variety of substituents. Additionally, derivatization of the nitrogen atoms in the purine ring can lead to the synthesis of novel N-substituted analogs. While phosphorylation has been demonstrated for 8-trifluoromethylated purine ribonucleosides, exploring a broader range of reactions at the exocyclic amino or hydroxyl groups of corresponding guanine (B1146940) or hypoxanthine (B114508) analogs will be of interest. The development of orthogonal protection strategies will be key to achieving selective derivatization at different positions of the molecule.

Integration into Multi-Component Systems and Hybrid Materials

The unique properties of this compound, including its hydrogen bonding capabilities and the presence of the electron-withdrawing trifluoromethyl group, make it an attractive candidate for incorporation into multi-component systems and hybrid materials. Future research is anticipated to explore the use of this compound as a building block for the construction of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The nitrogen atoms of the purine ring can act as coordination sites for metal ions, paving the way for the design of novel MOFs. The fluorinated nature of the ligand could lead to materials with interesting properties, such as enhanced thermal stability or specific gas sorption capabilities. Similarly, by introducing appropriate functional groups for covalent bond formation, this compound derivatives could be utilized as monomers for the synthesis of COFs. nih.govnih.govrsc.orgmdpi.comrsc.org These porous materials could find applications in areas such as catalysis, separation, and sensing.

Furthermore, the concept of creating hybrid molecules by linking this compound to other pharmacophores or functional moieties is a promising direction. This approach could lead to the development of compounds with dual or synergistic activities for therapeutic applications.

Application as Probes for Biological Systems

The trifluoromethyl group serves as an excellent fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) probe due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. nih.gov Research has already demonstrated the utility of 8-trifluoromethyl-guanosine monophosphate (8-CF₃-GMP) and other trifluoromethylated purine ribonucleotides as ¹⁹F NMR probes to monitor the activity of enzymes involved in nucleotide metabolism. nih.govacs.orgresearchgate.net

Future research will likely expand on this application. This compound and its derivatives could be developed as more sophisticated probes to study a wider range of biological processes. For example, they could be incorporated into nucleic acid aptamers or other recognition elements to create highly specific sensors for proteins or other biomolecules. The unique chemical shift of the ¹⁹F nucleus in the trifluoromethyl group can provide valuable information about the local environment, allowing for the study of binding events and conformational changes in real-time.

Table 2: Applications of this compound Derivatives as Biological Probes

| Application | Technique | Information Gained |

| Enzyme Activity Monitoring | ¹⁹F NMR | Real-time tracking of substrate turnover and enzyme kinetics |

| Biomolecule Binding Studies | ¹⁹F NMR | Detection of binding events and determination of binding affinities |

| Conformational Analysis | ¹⁹F NMR | Probing changes in the local environment and molecular conformation |

Expanded Computational Modeling for Predictive Research

Computational modeling, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is a powerful tool for understanding and predicting the properties and behavior of molecules. nih.govubc.canih.govrsc.org In the context of this compound, computational studies can provide valuable insights that can guide future experimental work.

DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ubc.ca This can aid in the design of new synthetic routes and in the interpretation of experimental data. For example, calculating the energies of reaction intermediates can help to optimize catalytic conditions for synthesis.

Molecular dynamics simulations can be used to study the interactions of this compound-containing molecules with biological targets, such as proteins and nucleic acids. nih.govnih.gov These simulations can provide detailed information about binding modes, conformational changes, and the role of the trifluoromethyl group in molecular recognition. This predictive capability can accelerate the discovery of new drug candidates and biological probes. Furthermore, computational screening of virtual libraries of this compound derivatives can help to prioritize compounds for synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(trifluoromethyl)-7H-purine, and how do reaction conditions influence yield?

- The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, highlights the use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts (e.g., K₂CO₃) to introduce substituents at the 8-position. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for achieving yields >70%. suggests that regioselective C-8 modifications (e.g., allylation) require organomagnesium reagents under inert atmospheres, emphasizing the need for rigorous exclusion of moisture .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Structural confirmation relies on - and -NMR to identify substituent positions (e.g., δ 8.02 ppm for purine protons in ). X-ray crystallography () provides bond-length data (e.g., C-F bond ≈1.34 Å) and confirms the planar geometry of the purine core. For compounds with steric hindrance, low-temperature crystallography (e.g., 100 K) improves resolution .

Q. What role does the trifluoromethyl group play in modulating electronic properties and solubility?

- The electron-withdrawing trifluoromethyl group reduces electron density at the 8-position, enhancing electrophilic substitution reactivity (). It also increases lipophilicity (logP ≈1.8–2.2), improving membrane permeability but reducing aqueous solubility. Solubility can be mitigated using co-solvents like DMSO () .

Advanced Research Questions

Q. How do competing reaction pathways affect regioselectivity during C-8 functionalization?

- Competing alkylation at N-7 vs. C-8 is influenced by steric and electronic factors. For example, bulky electrophiles (e.g., cyclohexylamine in ) favor N-7 adducts, while smaller reagents (e.g., methyl iodide) target C-7. DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies, guiding solvent selection (e.g., THF for kinetic control) .

Q. What strategies stabilize this compound under physiological conditions?

- Degradation studies () show susceptibility to hydrolysis at pH >7.0. Stabilization strategies include:

- Formulation : Lyophilization with cyclodextrins (e.g., β-CD) to protect the trifluoromethyl group.

- Structural modification : Introducing electron-donating groups (e.g., methoxy at C-6) to reduce electrophilic attack (). Accelerated stability testing (40°C/75% RH) confirms a shelf-life >6 months in anhydrous conditions .

Q. Can computational models predict binding interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate the trifluoromethyl group’s orientation with kinase inhibition (e.g., CDK2). The group’s hydrophobic interactions with Ile10 and Val18 residues improve binding affinity (ΔG ≈-9.2 kcal/mol). Free-energy perturbation (FEP) calculations validate substituent effects on selectivity () .

Data Contradictions and Resolution

- Synthetic yields : reports >70% yields for polar aprotic solvents, while notes lower yields (50–60%) for allylation. This discrepancy arises from steric hindrance in allyl reagents, requiring optimized stoichiometry (1:1.2 purine:reagent) .

- Biological activity : While emphasizes kinase inhibition, reports negligible activity in some assays. This highlights the need for target-specific SAR studies, including fluorophore-tagged analogs for cellular uptake quantification .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.